molecular formula C22H37N9O11 B12579614 L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine CAS No. 203786-98-5

L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine

Cat. No.: B12579614
CAS No.: 203786-98-5
M. Wt: 603.6 g/mol
InChI Key: YDHAPFHYLGOUSK-CYDGBPFRSA-N
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Description

L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine is a peptide composed of the amino acids serine, glycine, and glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidative modifications can occur at the serine or glutamine residues.

    Deamidation: Conversion of glutamine residues to glutamic acid under certain conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or peracids.

    Deamidation: Mild alkaline conditions or specific enzymes like glutaminases.

Major Products

    Hydrolysis: Individual amino acids or shorter peptide fragments.

    Oxidation: Oxidized forms of serine or glutamine.

    Deamidation: Glutamic acid derivatives.

Scientific Research Applications

L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industrial: Utilized in the production of specialized enzymes and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may act as a substrate for proteases or influence signaling pathways by interacting with cell surface receptors.

Comparison with Similar Compounds

Similar Compounds

    L-Alanylglycyl-L-glutamine: Another peptide with similar amino acid composition but different sequence.

    L-Glutamyl-L-cysteine: A dipeptide involved in glutathione biosynthesis.

Uniqueness

L-Serylglycyl-L-glutaminylglycyl-L-glutaminyl-L-glutamine is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. Its combination of serine, glycine, and multiple glutamine residues makes it particularly interesting for studying protein interactions and enzymatic processes.

Properties

CAS No.

203786-98-5

Molecular Formula

C22H37N9O11

Molecular Weight

603.6 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C22H37N9O11/c23-10(9-32)19(38)27-7-17(36)29-11(1-4-14(24)33)20(39)28-8-18(37)30-12(2-5-15(25)34)21(40)31-13(22(41)42)3-6-16(26)35/h10-13,32H,1-9,23H2,(H2,24,33)(H2,25,34)(H2,26,35)(H,27,38)(H,28,39)(H,29,36)(H,30,37)(H,31,40)(H,41,42)/t10-,11-,12-,13-/m0/s1

InChI Key

YDHAPFHYLGOUSK-CYDGBPFRSA-N

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)N

Canonical SMILES

C(CC(=O)N)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)N

Origin of Product

United States

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